![molecular formula C15H15BrN4O2S B280303 N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea](/img/structure/B280303.png)
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of functional groups, including a bromo-substituted pyrazole ring, an acetylphenyl group, and a carbamothioyl moiety, which contribute to its diverse chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the reaction of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-aminoacetophenone to yield the desired product through a series of condensation and cyclization reactions. The reaction conditions often require inert atmospheres, controlled temperatures, and the use of solvents like dry acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain high-purity products suitable for further applications .
化学反应分析
Types of Reactions
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Substitution: The bromo group in the pyrazole ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can lead to various derivatives with different functional groups replacing the bromo group .
科学研究应用
N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
作用机制
The mechanism of action of N-(4-acetylphenyl)-N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)carbonyl]thiourea involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of acetylcholinesterase or butyrylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This interaction is facilitated by hydrogen bonding, π-stacking, and other non-covalent interactions.
相似化合物的比较
Similar Compounds
N-[(4-acetylphenyl)carbamothioyl]pivalamide: Shares similar structural features but lacks the bromo and pyrazole groups, resulting in different reactivity and biological activity.
N-[(3-acetylphenyl)carbamothioyl]-4-methoxybenzamide: Another related compound with variations in the aromatic substituents, leading to distinct chemical and biological properties.
Uniqueness
属性
分子式 |
C15H15BrN4O2S |
|---|---|
分子量 |
395.3 g/mol |
IUPAC 名称 |
N-[(4-acetylphenyl)carbamothioyl]-4-bromo-1-ethylpyrazole-3-carboxamide |
InChI |
InChI=1S/C15H15BrN4O2S/c1-3-20-8-12(16)13(19-20)14(22)18-15(23)17-11-6-4-10(5-7-11)9(2)21/h4-8H,3H2,1-2H3,(H2,17,18,22,23) |
InChI 键 |
OCAXOEITFRVWGY-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br |
规范 SMILES |
CCN1C=C(C(=N1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280220.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)
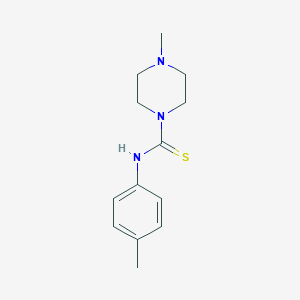
![N-[2-(dimethylamino)ethyl]-3-[(4-isopropylphenoxy)methyl]benzamide](/img/structure/B280232.png)
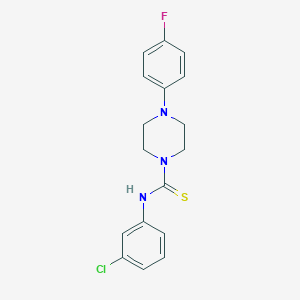

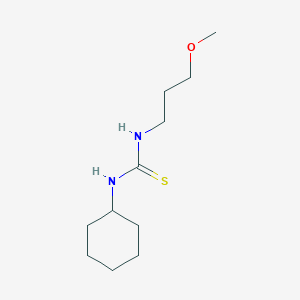
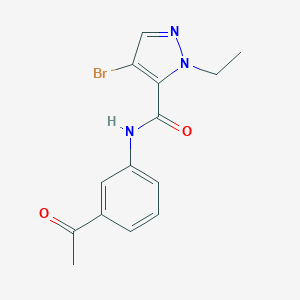
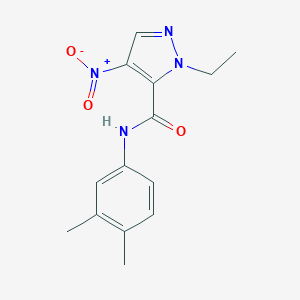
![Methyl 2-{[(2,4-difluorophenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B280243.png)
![N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B280244.png)
![isopropyl 4-{[(4-bromo-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}benzoate](/img/structure/B280246.png)
![4-[(4-chlorophenoxy)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B280250.png)
